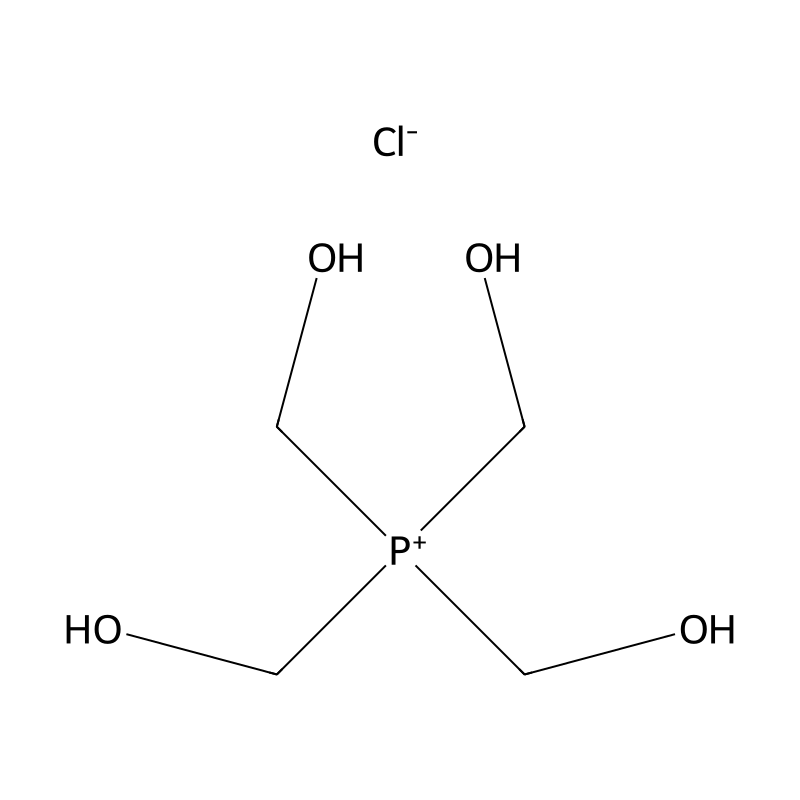

Tetrakis(hydroxymethyl)phosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 40,000 mg/l, temp not specified.

Synonyms

Canonical SMILES

Application in Nanotechnology

Specific Scientific Field: Nanotechnology

Summary of the Application: Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is used as a reducing agent and stabilizing ligand for the synthesis of gold nanoparticles (AuNPs) from gold (III) chloride trihydrate (HAuCl4.3H2O) .

Methods of Application or Experimental Procedures: The synthesis of AuNPs involves the reduction of HAuCl4.3H2O using THPC as a reducing agent. The THPC also acts as a stabilizing ligand, preventing the nanoparticles from aggregating .

Results or Outcomes: The result of this process is the formation of stable gold nanoparticles. The size and shape of the nanoparticles can be controlled by varying the concentration of THPC .

Application in Textile Industry

Specific Scientific Field: Textile Industry

Summary of the Application: THPC has industrial importance in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .

Methods of Application or Experimental Procedures: A flame-retardant finish can be prepared from THPC by the Proban Process, in which THPC is treated with urea. The urea condenses with the hydroxymethyl groups on THPC. The phosphonium structure is converted to phosphine oxide as the result of this reaction .

Results or Outcomes: The resulting product is applied to the fabrics in a “pad-dry process.” This treated material is then treated with ammonia and ammonia hydroxide to produce fibers that are flame-retardant .

Application in Water Treatment

Specific Scientific Field: Water Treatment

Summary of the Application: THPC is used in water treatment due to its reactivity, water solubility, and chelating properties . It can effectively bind and remove heavy metals and other contaminants from aqueous solutions .

Methods of Application or Experimental Procedures: In water treatment processes, THPC is added to the water where it binds with heavy metals and other contaminants. The resulting complexes can then be removed from the water, leaving it cleaner .

Results or Outcomes: The use of THPC in water treatment results in cleaner water with reduced levels of heavy metals and other contaminants .

Application in Biomedical Engineering

Specific Scientific Field: Biomedical Engineering

Summary of the Application: THPC is utilized as a cross-linking agent in cell encapsulation within protein-based hydrogels . This is particularly useful in tissue engineering, where mimicking native tissue environments is crucial for cell-matrix interactions .

Methods of Application or Experimental Procedures: In the process of hydrogel formation for cell encapsulation, THPC is introduced as a covalent cross-linking agent. This requires mild and cell-compatible cross-linking methods .

Results or Outcomes: The use of THPC enhances design flexibility in tissue engineering by providing an ideal platform for cell-matrix interactions .

Application in Catalysis

Specific Scientific Field: Catalysis

Methods of Application or Experimental Procedures: The use of THPC as a simultaneous reducing agent and stabilizing ligand has been extended to the single-step synthesis at room temperature of a wide variety of monometallic nanoparticles and bi-/tri- metallic nanoalloys .

Results or Outcomes: The result of this process is the formation of nanoparticles and nanoalloys that can be used in various catalytic processes .

Application in Medicine

Specific Scientific Field: Medicine

Summary of the Application: THPC has applications in medicine due to its reactivity, water solubility, and chelating properties . It is also utilized as a cross-linking agent in cell encapsulation within protein-based hydrogels .

Methods of Application or Experimental Procedures: In the realm of tissue engineering, protein-based hydrogels offer an ideal platform for cell-matrix interactions. The process of hydrogel formation for cell encapsulation requires mild and cell-compatible cross-linking methods .

Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula . It is a tetra-functional, amine-reactive aqueous crosslinker characterized by a clear, slightly viscous liquid that ranges from colorless to yellow when in a 20% aqueous solution. This compound is known for its rapid environmental breakdown and minimal bioaccumulation, making it relatively environmentally friendly compared to other organophosphorus compounds .

The mechanism of action for THPC's antimicrobial properties remains under investigation. However, its positively charged phosphonium group might interact with the negatively charged membranes of microbes, disrupting their structure and function []. Further research is needed to elucidate the exact mechanism.

The synthesis of tetrakis(hydroxymethyl)phosphonium chloride typically involves the reaction of formaldehyde with phosphine in the presence of hydrochloric acid. This method yields the desired phosphonium salt efficiently. The synthesis can be conducted under controlled conditions to optimize yield and minimize by-products .

Tetrakis(hydroxymethyl)phosphonium chloride has diverse applications across several industries:

- Flame Retardants: Widely used in textiles to impart flame resistance, especially in children's sleepwear.

- Microbiocides: Employed in commercial and industrial water systems for microbial control.

- Nanoparticle Synthesis: Functions as a reducing agent for synthesizing noble metal nanoparticles.

- Hydrogel Modification: Utilized as a crosslinker in protein-based hydrogels for biomedical applications .

Studies on tetrakis(hydroxymethyl)phosphonium chloride focus on its interactions with biological systems and other chemical compounds. Its reactivity profile indicates that it can interact with various substances, leading to potential toxicological effects. For instance, exposure studies have shown that it can be absorbed dermally and orally, raising concerns about its safety in consumer products . Furthermore, its role as a flame retardant necessitates understanding its interactions with textile fibers and other materials to ensure efficacy without compromising safety.

Tetrakis(hydroxymethyl)phosphonium chloride is part of a broader class of tetrakis(hydroxymethyl)phosphonium salts. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrakis(hydroxymethyl)phosphonium sulfate | Often used alongside tetrakis(hydroxymethyl)phosphonium chloride as a flame retardant. | |

| Trimethylolpropane phosphoric acid ester | Used primarily in coatings and adhesives. | |

| Phosphoric acid triester | Commonly used as plasticizers in polymer chemistry. |

Tetrakis(hydroxymethyl)phosphonium chloride stands out due to its specific reactivity as an amine-reactive crosslinker and its effectiveness as both a flame retardant and antimicrobial agent. Its unique structure allows for versatile applications not fully matched by these similar compounds .

Early Development Period (1950-1960)

The foundational period of tetrakis(hydroxymethyl)phosphonium chloride development began in the early 1950s with the recognition of its potential as a flame-retardant agent. Commercial flame retardant production using tetrakis(hydroxymethyl)phosphonium chloride for textile applications commenced around 1950, marking the beginning of its industrial significance [14]. The compound was first introduced commercially in 1953 for flame-retardant cotton textiles and cellulosic fabrics, establishing its market presence in the textile industry [7] [14].

A crucial milestone occurred in 1955 with the publication of the first laboratory preparation method in the Journal of the American Chemical Society [9] [36]. This foundational work established the synthetic methodology that would become the standard approach for tetrakis(hydroxymethyl)phosphonium chloride production. The synthesis involves the reaction of phosphine with formaldehyde in the presence of hydrochloric acid, following the equation: phosphine + 4 formaldehyde + hydrochloric acid → tetrakis(hydroxymethyl)phosphonium chloride [1] [22].

Industrial Expansion Phase (1960-1980)

The 1960s marked a significant technical advancement with the development of the Proban process for durable flame retardant finishes using the tetrakis(hydroxymethyl)phosphonium chloride-urea system [17] [20]. This process revolutionized flame-retardant textile manufacturing by enabling the formation of cross-linked inert polymers within fibers, achieving durability without compromising the physical properties of base fabrics [20].

During the 1970s, large-scale industrial production was established, and tetrakis(hydroxymethyl)phosphonium chloride became widely used in the textile industry [13]. The compound found extensive applications in children's nightwear, which represented the earliest commercial application of tetrakis(hydroxymethyl)phosphonium chloride treated cotton fabrics [20]. The use subsequently broadened to include personal protective clothing applications across industrial, military, and civil sectors [20].

A significant infrastructure development occurred in 1980 when Albright & Wilson constructed a dedicated phosphine plant for tetrakis(hydroxymethyl)phosphonium chloride production [27]. According to company records, phosphine had been manufactured on site for over 40 years but was produced as a by-product in hypophosphite manufacture from the early 1930s until the startup of the dedicated phosphine plant in 1980 [27].

Modern Synthesis and Applications Era (2000-Present)

The 21st century has brought significant advancements in tetrakis(hydroxymethyl)phosphonium chloride synthesis methods and applications. Modern synthesis methods were developed with improved efficiency and environmental considerations [4]. Advanced catalytic synthesis methods using copper chloride and optimized reaction conditions were established, with optimal conditions determined at a space velocity of 150 h⁻¹, a reaction temperature of 60°C, 0.75 g of catalyst, and a ratio of raw materials of 4:1 [4] [23].

Contemporary research has expanded beyond traditional flame retardant applications to include biomedical uses and nanoparticle synthesis [8] [42] [45]. Tetrakis(hydroxymethyl)phosphonium chloride has been rediscovered as an effective agent for the synthesis of ultra-small noble metal nanoparticles and platinum-containing nanoalloys [14]. Recent studies have demonstrated its utility as a crosslinker for protein-based hydrogels in 3D cell encapsulation applications [42] [45].

Industrial Production and Market Development

The global market for tetrakis(hydroxymethyl)phosphonium chloride has evolved significantly since its initial commercialization. Current industrial production involves multiple suppliers worldwide, with companies such as Connection Chemical, Wego Chemical Group, and Green-Mountain Chem serving as major distributors [24] [26] [28]. The compound is typically available as a colorless transparent liquid with minimum 80% content and density ranging from 1.320 to 1.360 g/ml at 25°C [28].

Manufacturing processes have been refined to include various synthesis routes, including methods using white phosphorus in solid drums and 100% phosphoric acid [27]. The synthesis can be accomplished through direct two-step processes of reacting phosphine and excess formaldehyde, or through more complex industrial methods utilizing high-concentration phosphine in industrial off-gas [4] [10].

Research Milestones and Scientific Advances

| Year | Research Milestone | Significance | Reference |

|---|---|---|---|

| 1955 | First laboratory preparation method published | Established foundational synthesis methodology | [9] [36] |

| 1960 | Proban process development | Major technical advancement in flame retardant applications | [17] [20] |

| 1980 | Dedicated industrial production facilities | Production capacity expansion and standardization | [27] |

| 1990 | Comprehensive toxicological studies | Safety evaluation and regulatory compliance | [5] [7] |

| 2012 | Biomedical crosslinker applications | Application diversification beyond flame retardants | [45] |

| 2013 | Nanoparticle synthesis applications | Modern research applications in nanotechnology | [14] |

| 2020 | Advanced biocompatible hydrogel systems | Contemporary biomedical engineering applications | [42] |

The development timeline of tetrakis(hydroxymethyl)phosphonium chloride demonstrates its evolution from a laboratory curiosity to an industrially significant compound with diverse applications spanning flame retardancy, water treatment, and advanced biomedical materials [1] [14] [42]. The compound's versatility stems from its four reactive hydroxymethyl groups, which facilitate robust crosslinking reactions and enable its use across multiple industries [42] [44].

Physical Description

Liquid

Color/Form

Boiling Point

Flash Point

Density

1.341

Melting Point

UNII

Related CAS

52221-67-7 (oxalate[2:1])

55566-30-8 (sulfate[2:1])

7580-37-2 (unspecified acetate)

GHS Hazard Statements

H301 (45.58%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (54.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (13.78%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (25.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (61.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (38.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (96.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (54.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (13.43%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H411 (41.7%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

Reaction of phosphine, formaldehyde, and hydrochloric acid.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1): ACTIVE